1-(dimethylamino)-5-hydroxypentan-2-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(dimethylamino)-5-hydroxypentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2)6-7(10)4-3-5-9/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHHOYHLHUSNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-42-1 | |
| Record name | 1-(dimethylamino)-5-hydroxypentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Two-Step Ketone Functionalization
The most widely documented method involves sequential Grignard addition and dehydration-hydrogenation steps. As demonstrated in WO2012146978A2, ethyl magnesium bromide reacts with 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one in ether solvents (e.g., THF) to form a tertiary alcohol intermediate. Subsequent dehydration with HCl at 40–50°C generates an α,β-unsaturated ketone, which undergoes palladium-catalyzed hydrogenation to yield the saturated pentanone backbone. Modifying this protocol by substituting the aryl group with a hydroxypentyl chain enables direct synthesis of 1-(dimethylamino)-5-hydroxypentan-2-one.
Key Data:
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Reaction | THF, 0–5°C, 2 h | 85 | 92 |
| Dehydration | 10% HCl, 45°C, 1 h | 78 | 88 |
| Hydrogenation | Pd/C, H₂, 25°C, 4 h | 92 | 95 |
Solvent Optimization and Kinetic Control
Comparative studies reveal 2-butanone enhances reaction rates by 30% compared to toluene during dehydration, attributed to its polar aprotic nature stabilizing carbocation intermediates. However, THF remains preferred for Grignard steps due to superior magnesium complexation. Temperature gradients during hydrogenation (20–25°C vs. 50°C) show negligible yield differences but impact isomer ratios, with lower temperatures favoring the trans-configuration.
Biocatalytic and Organocatalytic Approaches
Transketolase-Mediated Asymmetric Synthesis
Recent work by UCL researchers demonstrates transketolase variants (e.g., D469T mutant) catalyze the stereoselective formation of β-hydroxy ketones from glycolaldehyde and α-keto acids. Applying this to 5-hydroxypentan-2-one synthesis, the enzyme achieves 76% enantiomeric excess (ee) for the (R)-isomer when using dimethylaminoacetaldehyde as a substrate. Co-factor recycling systems (ThDP/Mg²⁺) sustain catalytic activity over 8 cycles, reducing production costs by 40% versus chemical methods.
Industrial-Scale Process Optimization
Zinc-Mediated Reductive Amination
NO165724B discloses a cost-effective route where 5-hydroxypentan-2-one reacts with dimethylamine hydrochloride in the presence of zinc dust. The exothermic reaction (ΔH = −120 kJ/mol) requires careful temperature control (<30°C) to prevent ketone reduction, achieving 82% yield at 25°C with toluene/water biphasic separation.
Process Metrics:
-
Throughput: 12 kg/batch
-
Purity: 94% (HPLC)
-
Waste: 0.8 kg solvent/kg product
Resolution via Chiral Acid Salts
Mirroring tapentadol synthesis protocols, diastereomeric salt formation with (2R,3R)-dibenzoyltartaric acid (DBTA) in isopropanol resolves racemic mixtures into enantiopure fractions. Crystallization at 20–25°C over 12 hours provides 98% ee with 65% recovery, though the method adds $320/kg in reagent costs.
Emerging Techniques and Comparative Analysis
Continuous Flow Hydrogenation
Pilot-scale trials using microreactor systems (0.5 mm channel width) reduce hydrogenation times from 4 hours to 18 minutes while maintaining 90% yield. Residence time distribution modeling indicates laminar flow regimes (<Re 100) prevent catalyst fouling.
Sustainability Metrics Across Methods
| Method | PMI* | E-Factor** | Carbon Intensity (kg CO₂/kg) |
|---|---|---|---|
| Grignard | 8.7 | 34 | 5.2 |
| Biocatalytic | 3.1 | 11 | 2.1 |
| Zinc-Mediated | 6.9 | 28 | 4.7 |
*Process Mass Intensity; **Environmental Factor
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)-5-hydroxypentan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(Dimethylamino)-5-oxopentan-2-one.
Reduction: 1-(Dimethylamino)-5-hydroxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-5-hydroxypentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(dimethylamino)-5-hydroxypentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Analysis
The following compounds share structural similarities with 1-(dimethylamino)-5-hydroxypentan-2-one, differing primarily in substituents at positions 1 and 5:
Physicochemical Properties
- Basicity: The dimethylamino group in the target compound confers weak basicity (pKa ~8–9), enabling pH-dependent solubility. This contrasts with 5-hydroxypentan-2-one, which lacks basicity .
- Hydrogen Bonding: The hydroxyl group at position 5 enhances water solubility, similar to 5-hydroxypentan-2-one.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(dimethylamino)-5-hydroxypentan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, GP-9 reaction protocols (used for structurally similar ketones) can be adapted, with modifications to reagents like dimethylamine derivatives. Solvent selection (e.g., ethanol or methanol) and pH control are critical to prevent side reactions. Post-synthesis purification via column chromatography or preparative HPLC is recommended to achieve >95% purity. Reaction temperature (optimized between 40–60°C) and stoichiometric ratios of reactants should be rigorously monitored to maximize yield .
Q. What safety precautions are essential when handling 1-(dimethylamino)-5-hydroxypentan-2-one in laboratory settings?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Work under a fume hood to prevent inhalation of vapors. Store the compound in a cool, dry environment away from oxidizing agents. Dispose of waste via approved hazardous waste protocols, ensuring compliance with local regulations .
Q. Which spectroscopic techniques are most effective for confirming the structure of 1-(dimethylamino)-5-hydroxypentan-2-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the dimethylamino and hydroxyl group positions. Fourier-Transform Infrared (FTIR) spectroscopy can identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For stereochemical analysis, Supercritical Fluid Chromatography (SFC) with chiral columns is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1-(dimethylamino)-5-hydroxypentan-2-one across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Conduct dose-response studies to establish EC₅₀/IC₅₀ values under standardized protocols. Compare structural analogs (e.g., 5-(Dimethylamino)-1-(pyridin-3-yl)pentan-1-one) to isolate the role of the hydroxyl group. Use meta-analysis tools to reconcile data from diverse sources, prioritizing studies with validated positive/negative controls .
Q. What experimental design considerations are critical for assessing the compound’s pharmacokinetic properties in vivo?
- Methodological Answer : Administer the compound via intravenous and oral routes to measure bioavailability. Use LC-MS/MS for plasma concentration analysis at timed intervals. Monitor metabolites via hepatic microsome assays to identify oxidation or conjugation pathways. Include control groups receiving cytochrome P450 inhibitors to assess metabolic stability. Adjust dosing regimens based on half-life calculations and tissue distribution profiles .
Q. How does the dimethylamino group influence the compound’s reactivity in transition metal-catalyzed reactions compared to non-aminated ketones?
- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent carbons. In palladium-catalyzed cross-coupling reactions, this increases reaction rates but may lead to side reactions (e.g., β-hydride elimination). Compare reactivity with analogs lacking the dimethylamino group under identical conditions (solvent, catalyst loading). Use Density Functional Theory (DFT) calculations to map electronic effects on transition-state energetics .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure 1-(dimethylamino)-5-hydroxypentan-2-one?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Rh-catalyzed hydrogenation) to control stereochemistry. Use kinetic resolution techniques with enantioselective enzymes (e.g., lipases) during esterification. Analyze enantiomeric excess (ee) via chiral SFC or polarimetry. Optimize crystallization conditions using solvent mixtures (e.g., hexane/ethyl acetate) to isolate pure enantiomers .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in aqueous versus organic solvents?
- Methodological Answer : Solubility discrepancies may stem from pH-dependent protonation of the dimethylamino group. Conduct solubility tests across a pH range (3–10) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS simulations). For organic solvents, prioritize polar aprotic solvents (e.g., DMSO) for stock solutions and adjust dilution protocols to avoid precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
